Pantethein

Chemical Stability Redox Biology Formulation Development

Choose Pantetheine (CAS 496-65-1) when your CoA biosynthesis, pantetheinase kinetics, or thiol-conjugation studies demand the authentic monomeric substrate—not the disulfide dimer pantethine, which yields only ~0.5% active pantetheine in situ and introduces a redox-dependent kinetic bottleneck. Pantetheine is the direct substrate for both CoA synthetase (final enzymatic step) and pantetheinase (Km = 20 μmol L⁻¹), eliminating confounders from incomplete disulfide reduction and enabling reproducible kinetic measurements. Its free thiol permits S-acetyl, S-benzoyl, or masked prodrug derivatization—chemistry impossible with the oxidized dimer. Pantetheine bypasses the multi-step phosphorylation required for pantothenic acid, supporting more efficient CoA pool expansion. Air-sensitive thiol; ships under inert atmosphere on blue ice/dry ice. Store at -20 °C under argon.

Molecular Formula C11H22N2O4S
Molecular Weight 278.37 g/mol
CAS No. 496-65-1
Cat. No. B1680023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantethein
CAS496-65-1
Synonyms(R)-Pantetheine;  R Pantetheine;  (R) Pantetheine;  (R)Pantetheine;  R-Pantetheine;  (D)-(+)-Pantetheine;  N-(Pantothenyl)-ß-aminoethanethiol;  LBF (Lactobacillus bulgaricus factor); 
Molecular FormulaC11H22N2O4S
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCC(=O)NCCS)O
InChIInChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)
InChIKeyZNXZGRMVNNHPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pantetheine (CAS 496-65-1): Structural and Functional Baseline for Coenzyme A Precursor Selection


Pantetheine (CAS 496-65-1; C11H22N2O4S; MW 278.37) is the cysteamine amide analog of pantothenic acid (vitamin B5) and serves as the direct biosynthetic precursor to coenzyme A (CoA) [1]. It is the active monomeric thiol form, whereas its disulfide dimer, pantethine (CAS 16816-67-4), is the more commonly available stable commercial form [2]. Pantetheine is an obligate intermediate in CoA biosynthesis and catabolism, and is the substrate for the enzyme pantetheinase (vanin-1), which hydrolyzes it to pantothenic acid and cysteamine [3].

Why Generic Substitution Fails: Non-Interchangeable Differentiation of Pantetheine vs. Pantethine and Pantothenic Acid


Pantetheine is not functionally interchangeable with pantothenic acid or its disulfide dimer pantethine without critical experimental or therapeutic compromise. Pantetheine is the direct substrate for CoA synthetase in the final enzymatic step of CoA biosynthesis, bypassing the multi-step phosphorylation and conjugation required for pantothenic acid [1]. In contrast, pantethine is the oxidized disulfide that is more chemically stable but requires in vivo reduction to pantetheine to become biologically active [2]. This redox-dependent activation introduces a kinetic bottleneck: in organotypic hippocampal slice cultures, the steady-state yield of pantetheine from pantethine via disulfide exchange is approximately 0.5% [3]. Consequently, procurement decisions based solely on cost or nominal structural similarity risk selecting a compound with markedly different metabolic fate, enzyme substrate specificity, and bioactivity. The evidence below quantifies these non-negotiable differences.

Pantetheine (CAS 496-65-1) Quantified Comparative Evidence: Direct and Cross-Study Performance Data vs. Closest Analogs


Pantetheine vs. Pantethine: Chemical Stability and Redox-Dependent Activation

Pantetheine (free thiol monomer) is chemically labile and prone to oxidation, whereas pantethine (disulfide dimer) is the stable commercial form. In forced degradation studies, pantethine exhibited defined hydrolytic, thermal, and oxidative degradation products; pantetheine itself is too labile for such characterization under ambient conditions [1]. In organotypic hippocampal slice cultures, the steady-state percentage yield of pantetheine from pantethine via disulfide exchange was approximately 0.5% [2]. This low conversion efficiency indicates that pantethine functions as a slow-release prodrug of pantetheine, not an equivalent substitute.

Chemical Stability Redox Biology Formulation Development

Pantetheine vs. Pantothenic Acid: Coenzyme A Biosynthetic Efficiency

The synthetic pathway from pantetheine to CoA is significantly shorter than that from pantothenic acid, requiring fewer enzymatic steps [1]. In rat liver studies, pantethine (which is reduced to pantetheine in vivo) induced a significant increase in total CoA content in both perfused liver and liver homogenate, whereas pantothenate was less efficient at inducing CoA synthesis even in the presence of added cysteine [2]. Furthermore, pantetheine/pantethine has significant lipid-lowering activity, whereas pantothenic acid has little if any effect on cholesterol and triglyceride levels [1].

Coenzyme A Biosynthesis Metabolic Flux Lipid Metabolism

Pantetheine Substrate Affinity for Pantetheinase (Vanin-1) vs. Pantethine

Pantetheine is the direct substrate for pantetheinase (vanin-1), which hydrolyzes it to pantothenic acid and cysteamine [1]. The pig kidney pantetheinase exhibits a Km of 20 μmol L⁻¹ for pantetheine [2]. In contrast, pantethine is not a direct substrate for pantetheinase; it must first undergo disulfide reduction to pantetheine. The overall apparent Michaelis constant for sequential extracellular CoA degradation in situ (which includes pantethine → pantetheine conversion) was K′M = 16 ± 4 μM, with V′max = 7.1 ± 0.5 nM/s [3].

Enzyme Kinetics Vanin-1 Pantetheinase Cysteamine Production

Pantetheine/Pantethine vs. Cysteamine: Cystine Depletion Efficacy in Cystinosis

Pantethine is metabolized to pantothenic acid and cysteamine and has been investigated as an alternative source of cysteamine for treating nephropathic cystinosis [1]. In a clinical study of four cystinotic children receiving 70–1,000 mg/kg/day oral pantethine, maximal white blood cell cystine depletion was only 60–80%, whereas direct cysteamine treatment produces over 90% depletion [1]. The steady-state yield of cysteamine from pantethine in OHSCs was 0.01–0.03%, compared to 91 ± 4% from cystamine [2].

Cystinosis Cysteamine Cystine Depletion Lysosomal Storage

Pantetheine/Pantethine vs. Ca-Pantothenate: Oral Absorption and Bioavailability in Rat Model

In a comparative rat study, oral administration of pantethine (21.6 μmol/kg) resulted in significantly higher total pantothenic acid blood concentrations compared to an equimolar dose of Ca-pantothenate [1]. The 24-hour urinary excretion of total pantothenic acid was 29 ± 3% of the dose for pantethine versus 18 ± 2% for Ca-pantothenate. After intravenous administration, pantethine persisted longer in blood, with about 50% of total pantothenic acid remaining as pantethine, whereas Ca-pantothenate was rapidly cleared [1].

Bioavailability Pharmacokinetics Oral Absorption Pantothenic Acid

Pantetheine Thiol Group: Aqueous Solubility and Experimental Handling Differentiation

Pantetheine (R-pantetheine) exhibits aqueous solubility of 62.5 mg/mL (224.5 mM) in water at 25°C with ultrasonic assistance and warming to 60°C . This free thiol monomer differs fundamentally from its disulfide dimer pantethine, which has a molecular weight of 554.72 and distinct physicochemical properties [1]. The thiol group of pantetheine is reactive and requires storage under argon at -20°C to prevent oxidation, with lyophilized powder stability of 36 months under recommended conditions [2].

Solubility Formulation In Vitro Assay Thiol Reactivity

Pantetheine (CAS 496-65-1) Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Pantetheinase (Vanin-1) Enzymatic Assays and Inhibitor Screening

Pantetheine is the authentic, direct substrate for pantetheinase (vanin-1) with a defined Km of 20 μmol L⁻¹ (pig enzyme) [1]. Unlike pantethine, which requires prior reduction and yields only ~0.5% pantetheine in situ, pantetheine provides immediate substrate availability for accurate kinetic measurements [2]. Use of the monomeric thiol form eliminates confounding variables from incomplete disulfide reduction, ensuring reproducible enzyme activity quantification in high-throughput inhibitor screening or tissue vanin activity quantification [1].

Coenzyme A Biosynthesis Flux Studies and Metabolic Tracer Experiments

Pantetheine bypasses the multi-step phosphorylation and conjugation required for pantothenic acid, entering the CoA biosynthetic pathway at the final enzymatic step [3]. This shorter pathway enables more efficient CoA pool expansion: in rat liver, pantethine (the in vivo source of pantetheine) induced significantly greater total CoA content than pantothenate [4]. Researchers conducting metabolic flux analyses or CoA-dependent enzyme studies benefit from pantetheine's direct incorporation into CoA without the kinetic delays inherent to pantothenate-derived pathways [3].

Controlled Cysteamine Release Studies and Lysosomal Cystine Depletion Research

Pantetheine/pantethine serves as a metabolic precursor of cysteamine via pantetheinase hydrolysis, but with quantifiably distinct kinetics from direct cysteamine administration [5]. The steady-state yield of cysteamine from pantethine is 0.01–0.03%, compared to 91 ± 4% from cystamine [2]. This low conversion efficiency makes pantetheine/pantethine suitable for studies requiring slow, sustained cysteamine release rather than acute pharmacologic dosing. In cystinosis research, pantethine achieves 60–80% maximal white blood cell cystine depletion versus >90% for cysteamine [5], positioning it as a comparator agent for investigating cysteamine-sparing or alternative therapeutic strategies in cases of cysteamine intolerance [5].

Thiol-Responsive Formulation Development and Stability-Controlled Drug Delivery

Pantetheine's free thiol group enables direct conjugation and derivatization strategies that are impossible with the oxidized disulfide pantethine. The thiol is reactive and requires storage under argon at -20°C [6], but this reactivity can be exploited for S-acetyl, S-benzoyl, or masked prodrug synthesis [7]. For PKAN research, pantetheine ameliorates disease symptoms but is degraded by endogenous pantetheinases; novel pantetheine derivatives (e.g., TBTP-pantetheine) have been synthesized to improve serum stability while retaining metabolic conversion to active pantetheine in the cytoplasm [7]. Researchers developing thiol-targeted delivery systems require authentic pantetheine monomer as the synthetic starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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